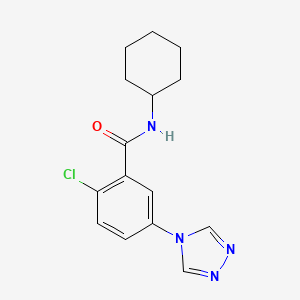
N-(3,4-dimethoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea, also known as DPTU, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of thiourea derivatives and has been synthesized using various methods. The purpose of
作用機序
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea involves the inhibition of DAT, which leads to an increase in the concentration of dopamine in the synaptic cleft. This increase in dopamine concentration can lead to various biochemical and physiological effects, such as increased locomotor activity, enhanced cognitive function, and improved mood.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea has been shown to have various biochemical and physiological effects, such as increased dopamine concentration, enhanced cognitive function, and improved mood. It has also been shown to have an inhibitory effect on the reuptake of norepinephrine and serotonin, which are neurotransmitters that play a role in mood regulation.
実験室実験の利点と制限
One of the advantages of using N-(3,4-dimethoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea in lab experiments is its selectivity for DAT inhibition, which makes it a potential candidate for the treatment of various neurological disorders. However, one of the limitations of using N-(3,4-dimethoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea in lab experiments is its potential toxicity, which can lead to adverse effects on the central nervous system.
将来の方向性
There are various future directions for the study of N-(3,4-dimethoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea, such as the investigation of its potential applications in the treatment of neurological disorders, the development of more selective DAT inhibitors, and the exploration of its potential toxicity and adverse effects. Further research is needed to fully understand the potential of N-(3,4-dimethoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea in scientific research.
Conclusion:
In conclusion, N-(3,4-dimethoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea is a chemical compound that has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an inhibitory effect on the dopamine transporter, which makes it a potential candidate for the treatment of various neurological disorders. However, further research is needed to fully understand the potential of N-(3,4-dimethoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea in scientific research.
合成法
N-(3,4-dimethoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea can be synthesized using various methods, including the reaction between 3,4-dimethoxyaniline and 1-propylpiperidine-4-carboxylic acid followed by the reaction with thiophosgene. Another method involves the reaction between 3,4-dimethoxyaniline and N-propylpiperidine-4-carbodithioic acid followed by the reaction with phosphorus oxychloride. The purity of the synthesized N-(3,4-dimethoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea can be determined using various analytical techniques, such as HPLC, NMR, and IR spectroscopy.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an inhibitory effect on the dopamine transporter (DAT), which is a protein that regulates the reuptake of dopamine in the brain. This property of N-(3,4-dimethoxyphenyl)-N'-(1-propyl-4-piperidinyl)thiourea makes it a potential candidate for the treatment of various neurological disorders, such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(1-propylpiperidin-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c1-4-9-20-10-7-13(8-11-20)18-17(23)19-14-5-6-15(21-2)16(12-14)22-3/h5-6,12-13H,4,7-11H2,1-3H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVSVMKBZZBYHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=S)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797064 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-1-(benzylthio)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B5773852.png)

![N-(4-chlorophenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5773861.png)
![1-(4-methoxyphenyl)-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]piperazine](/img/structure/B5773868.png)
![1-[1-benzyl-6-methyl-4-(1-piperidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5773876.png)


![ethyl 3-[(2-nitrobenzoyl)amino]benzoate](/img/structure/B5773896.png)

![4-chloro-N-[3-(1-pyrrolidinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5773907.png)

![3-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5773941.png)
